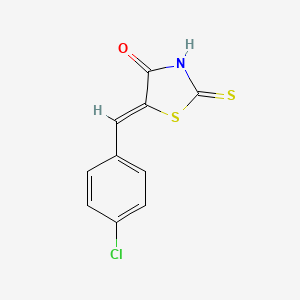

5-(4-Chlorobenzylidene)rhodanine

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWUQEXWRIIIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301727 | |

| Record name | 5-(4-Chlorobenzylidene)rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-37-2 | |

| Record name | 5-(4-Chlorobenzylidene)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorobenzylidene)rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(4-Chlorobenzylidene)rhodanine can be achieved through several methods. One efficient and green method involves the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls in aqueous ethanol using an organocatalyst . This method emphasizes the use of environmentally friendly conditions and reagents. Another approach involves the reaction of rhodanine with 4-chlorobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction typically requires refluxing for several hours to achieve the desired product.

Chemical Reactions Analysis

5-(4-Chlorobenzylidene)rhodanine undergoes various chemical reactions, including:

Nucleophilic Addition Reactions: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorobenzylidene moiety.

Scientific Research Applications

Scientific Research Applications

5-(4-Chlorobenzylidene)rhodanine and its derivatives have been investigated for various applications:

- Antibacterial Activity: Rhodanine derivatives have been studied for their potential as antibacterial agents . The antibacterial activity of synthesized compounds is tested using the Kirby-Bauer disk diffusion method, where the diameter of the inhibition zone indicates the effectiveness of the compound .

- Aldose Reductase Inhibition: Rhodanine derivatives can inhibit aldose reductase, an enzyme that reduces aldoses to corresponding polyols . This inhibition is useful for preventing and treating nerve disturbances, retinopathy, diabetic cataract, and renal disturbances associated with chronic diabetes complications .

- Photosynthesis Inhibition and Antialgal Activity: 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown the highest reduction of chlorophyll content in freshwater alga Chlorella vulgaris, indicating its potential as an antialgal agent .

Case Studies

- Antibacterial Activity Assay:

- In a study, synthesized rhodanine-based amide derivatives were tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . The compounds were dissolved in dimethyl sulfoxide (DMSO) and filter sterilized before being applied to filter discs . The antibacterial activity was evaluated by measuring the diameter of the inhibition zone on agar plates . Gentamicin and chloramphenicol were used as positive controls, while DMSO was used as a negative control .

- Aldose Reductase Inhibition in Diabetic Rats:

- 3-Carboxymethyl-5-benzylidenerhodanine was orally administered to diabetic rats at a dose of 100 mg/Kg-animal body weight daily for 2 weeks . The motor nerve conduction velocity was then determined . The study revealed that the motor nerve conduction velocity in the treated rats was almost the same as that of normal rats, suggesting its potential in treating nerve disturbances associated with diabetes .

- Antialgal Activity against Chlorella vulgaris :

Data Table

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)rhodanine involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . The compound’s structure allows it to interact with the zinc ion in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Rhodanine Derivatives

Biological Activity

5-(4-Chlorobenzylidene)rhodanine is a compound belonging to the rhodanine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by various research findings.

Chemical Structure

The chemical structure of 5-(4-Chlorobenzylidene)rhodanine can be represented as follows:

This structure contributes to its biological efficacy through interactions with various biological targets.

1. Antibacterial Activity

Research has demonstrated that rhodanine derivatives exhibit significant antibacterial properties. In a study evaluating the antibacterial effects of various rhodanine-based compounds, 5-(4-Chlorobenzylidene)rhodanine was tested against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated a notable inhibition of bacterial growth, suggesting potential as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Staphylococcus aureus | 18 |

2. Anticancer Activity

The anticancer potential of 5-(4-Chlorobenzylidene)rhodanine has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study reported that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the micromolar range, indicating its potential as a lead compound for cancer therapy .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 12.3 |

| A549 | 15.0 |

3. Enzyme Inhibition

5-(4-Chlorobenzylidene)rhodanine has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA II and hCA IX isoforms. These enzymes are implicated in various physiological processes and are targets for cancer therapy. The compound exhibited selective inhibition against hCA IX with a Ki value of approximately 4.7 µM .

| Enzyme Type | Ki (µM) |

|---|---|

| hCA II | 9.8 |

| hCA IX | 4.7 |

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial properties of rhodanine derivatives, including 5-(4-Chlorobenzylidene)rhodanine, using the disc diffusion method. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antibacterial potential .

- Anticancer Mechanism : Another investigation focused on the mechanism of action of rhodanine derivatives in cancer cells. It was found that 5-(4-Chlorobenzylidene)rhodanine induced apoptosis in MCF-7 cells through the activation of caspase pathways, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorobenzylidene)rhodanine, and how can reaction conditions be optimized for purity and yield?

- Methodology : The compound is typically synthesized via condensation of rhodanine with 4-chlorobenzaldehyde using ammonium acetate in acetic acid under reflux (80–85°C). Optimization involves adjusting stoichiometry, reaction time, and purification via recrystallization (ethanol or THF/ethyl acetate mixtures) to achieve yields >70% . Purity is confirmed by melting point analysis (e.g., 285–288°C) and spectroscopic techniques (FTIR, NMR) .

Q. How is the molecular structure of 5-(4-Chlorobenzylidene)rhodanine characterized, and what intermolecular interactions stabilize its crystal lattice?

- Structural Insights : X-ray crystallography reveals a planar rhodanine core with a dihedral angle of 1.79° between the rhodanine ring and the 4-chlorobenzylidene group. The allyl substituent (if present) adopts two orientations (48:52 ratio) due to disorder. Crystal packing is stabilized by π-π stacking (3.8–4.2 Å) and C–H···S hydrogen bonds (2.7–3.0 Å), forming S(6) ring motifs .

Q. What preliminary biological activities have been reported for this compound?

- Biological Screening : The compound exhibits herbicidal activity by inhibiting photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ ≈ 15 µM) and reducing chlorophyll content in Chlorella vulgaris by 40–60% at 10 µM. These effects are attributed to competitive binding at the plastoquinone (QB) site in Photosystem II .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, glycosylation) affect the bioactivity and physicochemical properties of rhodanine derivatives?

- Structure-Activity Relationships (SAR) :

- Lipophilicity : Electron-withdrawing groups (e.g., Cl, Br) enhance PET inhibition by increasing binding affinity to hydrophobic regions of Photosystem II. LogP values correlate with activity: 5-(4-Bromobenzylidene)rhodanine (logP = 2.8) shows higher inhibition than the chloro analog (logP = 2.5) .

- Glycosylation : N-glucosylation improves solubility but reduces antimicrobial activity due to steric hindrance. However, antiviral activity against herpes simplex virus is retained via RNA synthesis inhibition .

Q. What computational methods are used to predict the corrosion inhibition efficiency of 5-(4-Chlorobenzylidene)rhodanine on mild steel in acidic environments?

- Modeling Approach : Density Functional Theory (DFT) calculates parameters like adsorption energy (Eads ≈ −250 kJ/mol), HOMO-LUMO gap (ΔE ≈ 3.5 eV), and Fukui indices to identify reactive sites. Molecular dynamics simulations reveal preferential adsorption on Fe(110) surfaces via the chlorophenyl and sulfur moieties, forming a protective monolayer . Experimental validation uses electrochemical impedance spectroscopy (EIS), showing >90% inhibition efficiency at 500 ppm in 1M HCl .

Q. How can contradictions in reported inhibitory efficiencies across studies be resolved?

- Data Reconciliation : Discrepancies arise from variations in experimental conditions (pH, temperature) or surface pretreatment of substrates. Standardized protocols (e.g., ASTM G5 for polarization tests) and surface characterization (SEM/EDS) are critical. For example, competitive adsorption with cationic contaminants (e.g., Co²⁺, Na⁺) in Nafion membranes reduces inhibition efficacy by 20–30%, requiring pre-treatment steps .

Q. What environmental considerations apply to the use of 5-(4-Chlorobenzylidene)rhodanine in agricultural or industrial settings?

- Ecotoxicity : The compound’s persistence in soil (t½ ≈ 30–60 days) and aquatic toxicity (LC₅₀ ≈ 2 mg/L for Daphnia magna) necessitate lifecycle assessments. Biodegradation studies show partial breakdown via microbial oxidation of the rhodanine core, producing non-toxic sulfonic acid derivatives .

Methodological Recommendations

- Synthesis : Use anhydrous conditions and inert atmospheres to minimize byproducts (e.g., disulfides).

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions.

- Biological Assays : Standardize algal growth conditions (light intensity, nutrient media) for reproducible chlorophyll quantification .

- Corrosion Studies : Include atomic force microscopy (AFM) to monitor surface morphology changes during inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.